molecular formula C40H56O2 B1255129 Semi-beta-carotenone

Semi-beta-carotenone

Cat. No. B1255129
M. Wt: 568.9 g/mol
InChI Key: PDBIWYOLPQXSTF-JLTXGRSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semi-beta-carotenone is a carotenone compound arising from oxidative cleavage of the 5',6'-double bond. It has a role as a plant metabolite. It is a carotenone, an enone, a diketone and a methyl ketone.

Scientific Research Applications

FT-IR Spectroscopy and Carotenoids

Lóránd et al. (2002) explored the use of FT-IR spectroscopy for analyzing various carotenoids, including semi-beta-carotenon-epoxide. This method effectively identifies functional groups in carotenoids, which is useful for analyzing biologically significant carotenoids in small samples (Lóránd, Molnar, Deli, & Tóth, 2002).

Beta-carotene Metabolism

Barua and Olson (2000) studied the conversion of beta-carotene to retinoids in rats, noting the formation of beta-carotene derivatives like semi-beta-carotenone. Their research indicates that central cleavage is the major pathway for forming vitamin A from beta-carotene in healthy rats (Barua & Olson, 2000).

Antagonistic Effects on Retinoid Receptors

Eroglu et al. (2010, 2012) conducted studies revealing that beta-apo-13-carotenone, an eccentric cleavage product of beta-carotene, functions as an antagonist of retinoid X receptor alpha (RXRα) and affects RXRα signaling. This finding is important for understanding the biological functions of beta-carotene metabolites in mammals (Eroglu, Hruszkewycz, Curley, & Harrison, 2010); (Eroglu et al., 2012).

properties

Product Name

Semi-beta-carotenone

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-8,10,12,14,16,18,20,22,24-nonaene-2,7-dione

InChI

InChI=1S/C40H56O2/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38(42)40(9,10)30-16-24-36(6)41/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+

InChI Key

PDBIWYOLPQXSTF-JLTXGRSLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)CCCC(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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